molecular formula C26H29NO3 B1219567 Doxaminol CAS No. 55286-56-1

Doxaminol

Cat. No.: B1219567
CAS No.: 55286-56-1
M. Wt: 403.5 g/mol
InChI Key: SZQLTQPHXXXMNC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DOXAMINOL involves several steps, starting with the preparation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The specific synthetic routes and reaction conditions are proprietary and not widely published. general synthetic methods for beta-adrenergic agonists typically involve the use of organic solvents, catalysts, and controlled reaction environments to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound likely involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through crystallization, filtration, and drying to obtain a pharmaceutically acceptable compound .

Chemical Reactions Analysis

Types of Reactions

DOXAMINOL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines, alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .

Scientific Research Applications

DOXAMINOL has several scientific research applications, including:

    Chemistry: Used as a model compound to study beta-adrenergic receptor interactions and the effects of structural modifications on receptor binding.

    Biology: Investigated for its role in modulating cardiac function and its potential therapeutic applications in heart failure and other cardiovascular diseases.

    Medicine: Explored as a potential treatment for conditions requiring increased cardiac output, such as congestive heart failure.

    Industry: Utilized in the development of new beta-adrenergic agonists and related pharmaceuticals

Mechanism of Action

DOXAMINOL exerts its effects by binding to beta-1-adrenergic receptors in the myocardium. This binding stimulates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP activates protein kinase A, which in turn phosphorylates various proteins involved in cardiac muscle contraction. This results in a positive inotropic effect, increasing the force of cardiac contractions and overall cardiac output .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DOXAMINOL is unique in its partial agonist activity at beta-1-adrenergic receptors, which allows it to increase cardiac output without causing excessive stimulation of the heart. This makes it a valuable compound for research and potential therapeutic applications in cardiovascular diseases .

Properties

CAS No.

55286-56-1

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

1-[2-(6,11-dihydrobenzo[c][1]benzoxepin-11-yl)ethyl-methylamino]-3-phenoxypropan-2-ol

InChI

InChI=1S/C26H29NO3/c1-27(17-21(28)19-29-22-10-3-2-4-11-22)16-15-24-23-12-6-5-9-20(23)18-30-26-14-8-7-13-25(24)26/h2-14,21,24,28H,15-19H2,1H3

InChI Key

SZQLTQPHXXXMNC-UHFFFAOYSA-N

SMILES

CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O

Canonical SMILES

CN(CCC1C2=CC=CC=C2COC3=CC=CC=C13)CC(COC4=CC=CC=C4)O

Synonyms

BM 10.188
doxaminol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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